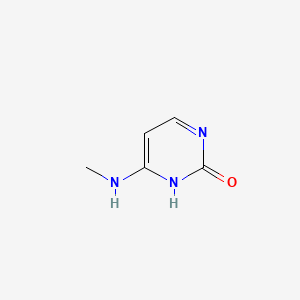
N(4)-甲基胞嘧啶
描述
Synthesis Analysis
N(4)-Methylcytosine can be synthesized through specific chemical reactions. The synthesis involves the alkylation of cytosine or its derivatives, such as the reaction of trimethylsilyl-protected cytosine with methyl iodide, leading to N(4)-methylation. Subsequent treatments, such as with ethanol, can result in the formation of N(4)-methylcytosine derivatives (Krüger, Bruhn, & Steinborn, 2004).
Molecular Structure Analysis
The molecular structure of N(4)-methylcytosine includes a methyl group attached to the nitrogen atom at the 4th position of the cytosine base. This modification can alter the hydrogen bonding pattern and base-pairing properties, influencing the conformation of nucleic acids. Studies have shown the crystal structure and conformation of related compounds, providing insights into the effects of such modifications (G. Birnbaum, T. Kulikowski, & D. Shugar, 1979).
Chemical Reactions and Properties
N(4)-Methylcytosine participates in various chemical reactions, reflecting its reactivity and interaction with other molecules. The addition of a methyl group at the N(4) position influences its chemical behavior, such as its reactivity towards hydroxylamine and hydrazine, which are relevant to mutagenesis and other biological processes (D. Brown, M. Hewlins, & P. Schell, 1968).
Physical Properties Analysis
The physical properties of N(4)-methylcytosine, such as melting point, solubility, and spectral characteristics, are crucial for understanding its behavior in biological systems. These properties can be studied through various spectroscopic and chromatographic techniques, providing insights into the stability and interactions of N(4)-methylcytosine in different environments.
Chemical Properties Analysis
The chemical properties of N(4)-methylcytosine, including its acid-base behavior, tautomeric forms, and reactivity towards nucleophiles and electrophiles, are essential for understanding its role in biological processes. The modification can affect the tautomeric equilibrium and protonation sites, influencing the structure and function of nucleic acids (H. Miles, R. B. Bradley, & E. Becker, 1963).
科学研究应用
计算建模和预测
N(4)-甲基胞嘧啶(4mC)是DNA的一种生化改变,在各种遗传操作中起着至关重要的作用,包括基因表达和细胞发育。已经开发了先进的计算模型和深度学习算法来预测4mC位点。例如,4mCNLP-Deep模型使用基于深度学习的CNN算法来预测C.elegans基因组中的4mC位点,在其预测中表现出高准确性和特异性(Wahab et al., 2021)。类似地,iRG-4mC是一种基于神经网络的工具,已经开发用于在蔷薇科基因组中识别4mC位点,表现出比现有计算模型更高的准确性(Lim et al., 2021)。
表观遗传修饰和生物过程
DNA N4-甲基胞嘧啶参与各种生物过程,如DNA构象、DNA复制和细胞发育。这是一种导致DNA结构改变的遗传修饰过程。这种理解对于表观遗传机制的洞察和预测4mC位点的工具开发至关重要,正如Manavalan等人(2020年)的研究所示,该研究对各种4mC位点预测工具进行了关键评估(Manavalan et al., 2020)。
机器学习和生物信息学工具
已经广泛开发了机器学习和生物信息学工具来预测4mC位点。由于实验方法检测4mC位点的挑战性质,这些工具至关重要。例如,Meta-4mCpred是一个用于4mC位点预测的元预测器,采用特征表示学习方案,在不同物种中预测4mC位点时表现出高准确性(Manavalan et al., 2019)。4mCPred工具预测各种生物体中的4mC位点,并且与其他预测器相比表现出高准确性(He等,2018年)。
基于网络的工具和服务器
基于网络的工具和服务器的开发使研究人员能够轻松访问和利用4mC位点的预测模型。例如,Deep-4mCW2V是一个基于深度学习的模型,可识别大肠杆菌中的4mC位点,其数据和源代码可供学术使用(Zulfiqar et al., 2021)。此外,i4mC-ROSE工具已经开发用于在蔷薇科基因组中识别4mC位点,表现出高准确性并优于其他分类器(Hasan et al., 2019)。
属性
IUPAC Name |
6-(methylamino)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-4-2-3-7-5(9)8-4/h2-3H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKKQFAEFWCNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902933 | |
| Record name | NoName_3509 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(4)-methylcytosine | |
CAS RN |
6220-47-9 | |
| Record name | 6-(Methylamino)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6220-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Methylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006220479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





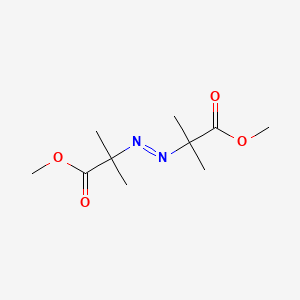
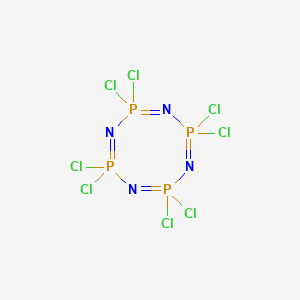
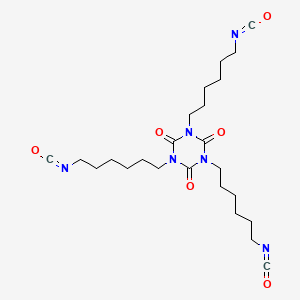

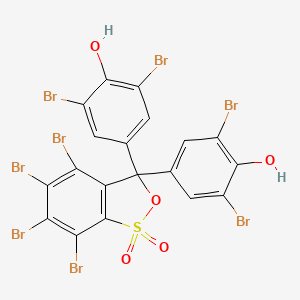
![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)


![2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1205238.png)


![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)